(Tetrahydropyran-4-yl)zinc iodide, 0.5M in THF
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Overview
Description
(Tetrahydropyran-4-yl)zinc iodide, 0.5M in tetrahydrofuran (THF) is a chemical compound with the molecular formula C5H9IOZn. It is a zinc organometallic reagent commonly used in organic synthesis. The compound is typically supplied as a solution in THF, a common solvent in organic chemistry .
Mechanism of Action
Target of Action
The primary target of (Tetrahydropyran-4-yl)zinc iodide is the tetrahydropyran (THP) ring . THP rings are important motifs in biologically active molecules . They are often found in natural products and medicinal chemistry programs .
Mode of Action
(Tetrahydropyran-4-yl)zinc iodide interacts with its targets through a process known as retrosynthetic disconnection . This process involves breaking down complex molecules into simpler ones, which can then be reassembled to form the desired product . The compound’s interaction with its targets results in the formation of THP rings .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of thp rings , which are key components of many biologically active molecules .
Result of Action
The primary result of the action of (Tetrahydropyran-4-yl)zinc iodide is the formation of THP rings . These rings are crucial components of many biologically active molecules , and their synthesis is a key step in the production of these molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (Tetrahydropyran-4-yl)zinc iodide involves the reaction of tetrahydropyran-4-yl iodide with zinc in the presence of THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
C5H9I+Zn→C5H9ZnI
Industrial Production Methods
Industrial production of (Tetrahydropyran-4-yl)zinc iodide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(Tetrahydropyran-4-yl)zinc iodide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups.
Coupling Reactions: It is used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, and the reaction is typically carried out in THF at room temperature.
Coupling Reactions: Palladium or nickel catalysts are often used, and the reactions are conducted under an inert atmosphere at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in a Negishi coupling reaction, the product is typically a new carbon-carbon bond between the tetrahydropyran-4-yl group and the coupling partner .
Scientific Research Applications
(Tetrahydropyran-4-yl)zinc iodide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the formation of carbon-carbon bonds.
Material Science: It is used in the synthesis of novel materials with specific properties.
Biological Studies: It is utilized in the modification of biomolecules for research purposes.
Comparison with Similar Compounds
Similar Compounds
- (Tetrahydrofuran-2-yl)zinc iodide
- (Tetrahydropyran-2-yl)zinc iodide
- (Tetrahydrofuran-3-yl)zinc iodide
Uniqueness
(Tetrahydropyran-4-yl)zinc iodide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers different steric and electronic properties, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
iodozinc(1+);3,4,5,6-tetrahydro-2H-pyran-4-ide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O.HI.Zn/c1-2-4-6-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAIHJCIFPDZIX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[CH-]1.[Zn+]I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IOZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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